Cycloart-22-ene-3,25-diol
Overview
Description
Cycloart-22-ene-3,25-diol is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . It has been found to show dose-dependent antioxidant activity .
Synthesis Analysis
The synthesis of Cycloart-22-ene-3,25-diol has been reported in a study . The compound was isolated from the aerial part of Daphne pedunculata . The structure was elucidated via combinational analysis of HR-MS and NMR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of Cycloart-22-ene-3,25-diol includes a total of 86 bonds, with 36 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and several rings of different sizes .Scientific Research Applications
Antidiabetic Properties
Cycloart-22-ene-3,25-diol has been found to exhibit significant antidiabetic properties. A study demonstrated its ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1) in diabetic rats, leading to decreased plasma glucose levels and increased insulin production (Badole et al., 2013). Additionally, the compound has shown protective effects on vital organs in diabetic mice, minimizing toxic effects and related abnormalities of diabetic conditions (Badole, Bodhankar, & Raut, 2011).
Cytotoxic Activity
Cycloart-22-ene-3,25-diol has demonstrated cytotoxic activity against various cancer cell lines. Research indicates its effectiveness against human hepatoma and KB cells (Nguyễn Văn Tuyến, Nguyễn Văn Hùng, & Nguyễn Quyết Chiến, 2014). It has also shown potential in inhibiting MRCKα kinase and demonstrating anti-prostate cancer activity in vitro (Lowe, Toyang, & Bryant, 2012).
Antioxidant and Antimicrobial Activities
Studies have highlighted the antioxidant and antimicrobial activities of Cycloart-22-ene-3,25-diol. It exhibits significant scavenging activities against various radicals and shows broad-spectrum activity against bacteria and fungi (Badole, Zanwar, Khopade, & Bodhankar, 2011).
Anti-Inflammatory Activity
Cycloart-22-ene-3,25-diol has been isolated for its anti-inflammatory activity, showing inhibitory action against COX-2 and weak activity against COX-1, which may explain its use in traditional medicine as an anti-inflammatory drug (Eldeen, Heerden, & Staden, 2007).
properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAZYVBWMZJVAO-VUTQOURGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloart-22-ene-3,25-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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